REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(O)(O)(=O)=O.[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]Br.[OH-].[Na+]>O>[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][O:10][CH2:9][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCO
|
Name
|
1,6-dibromohexane hydrogen sulphate
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.BrCCCCCCBr
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ER (3×100 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed consecutively with H2O (80 ml) and BR (80 ml)
|
Type
|
CUSTOM
|
Details
|
The dried extracts were evaporated
|
Type
|
CUSTOM
|
Details
|
the residual oil purified by [FCS]
|
Type
|
WASH
|
Details
|
eluting with CX (one columnful)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCCOCCCC=1C=CC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 1223% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |